molecular formula C16H24O3 B13876565 Tert-butyl 2-(4-phenylbutoxy)acetate

Tert-butyl 2-(4-phenylbutoxy)acetate

Cat. No.: B13876565
M. Wt: 264.36 g/mol
InChI Key: QCKAZROLJONPQH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-phenylbutoxy)acetate is a tert-butyl ester derivative featuring a 4-phenylbutoxy chain attached to an acetoxy group. Such compounds are typically used as intermediates in organic synthesis, leveraging the tert-butyl group’s steric bulk for stability and controlled reactivity. The 4-phenylbutoxy moiety may enhance lipophilicity, influencing solubility and biological activity .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl 2-(4-phenylbutoxy)acetate

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-15(17)13-18-12-8-7-11-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3

InChI Key

QCKAZROLJONPQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-phenylbutoxy)acetate can be achieved through several methods. One common approach involves the esterification of tert-butyl alcohol with 2-(4-phenylbutoxy)acetic acid. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation and crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-phenylbutoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylbutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Tert-butyl 2-(4-phenylbutoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-phenylbutoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding alcohols and acids. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table compares tert-butyl 2-(4-phenylbutoxy)acetate with structurally related compounds from the evidence, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Findings References
This compound 4-phenylbutoxy Not provided Not provided Hypothesized use in drug synthesis (similar to analogs with lipophilic chains). N/A
tert-Butyl 2-(4-bromophenyl)acetate 4-bromophenyl C₁₂H₁₅BrO₂ 271.15 Reactant in glucagon receptor antagonist synthesis; bromine enables cross-coupling reactions.
tert-Butyl 2-(4-nitrophenoxy)acetate 4-nitrophenoxy C₁₂H₁₅NO₅ 253.25 Nitro group serves as a precursor for amine synthesis via reduction.
tert-Butyl 2-(4-formylphenoxy)acetate 4-formylphenoxy C₁₃H₁₆O₄ 248.26 Aldehyde functionality facilitates condensation reactions in organic synthesis.
tert-Butyl 2-(4-aminophenoxy)acetate 4-aminophenoxy C₁₂H₁₇NO₃ 235.27 Amino group enables further functionalization (e.g., amide bond formation).
tert-Butyl 2-(4-hydroxybutoxy)acetate 4-hydroxybutoxy C₁₀H₂₀O₄ 204.26 Hydroxyl group enhances solubility; potential use in prodrug design.

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) in tert-butyl 2-(4-bromophenyl)acetate increases reactivity in cross-coupling reactions, critical for pharmaceutical intermediates . Amino groups (electron-donating) in tert-butyl 2-(4-aminophenoxy)acetate improve nucleophilicity, enabling peptide coupling or Schiff base formation .
  • Steric and Solubility Effects :

    • The 4-phenylbutoxy chain in the target compound likely increases lipophilicity compared to shorter alkoxy chains (e.g., hydroxybutoxy in ). This property is advantageous in drug design for membrane permeability.
  • Crystallography and Stability: Analogs like tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate exhibit well-defined crystal structures (monoclinic, P21/c space group), suggesting tert-butyl esters’ stability under crystallographic conditions .

Pharmaceutical Intermediates

  • Glucagon Receptor Antagonists : tert-Butyl 2-(4-bromophenyl)acetate is a key precursor for thiophene-containing biaryl amides, demonstrating the role of brominated tert-butyl esters in targeted drug synthesis .

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